molecular formula C14H21N5O2 B2371657 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol CAS No. 1453187-13-7

8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Cat. No.: B2371657
CAS No.: 1453187-13-7
M. Wt: 291.355
InChI Key: JSYMMQWYOYDHFL-UHFFFAOYSA-N
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Description

This compound has been studied for its potential therapeutic applications in various fields of research and industry.

Preparation Methods

The synthesis of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic AMP (cAMP).

    Medicine: As a PDE-4 inhibitor, it has potential therapeutic applications in treating inflammatory diseases, depression, and other neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

The mechanism of action of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol involves the inhibition of phosphodiesterase-4 (PDE-4), an enzyme responsible for breaking down cyclic AMP (cAMP) in cells. By inhibiting PDE-4, the compound increases the levels of cAMP, leading to various downstream effects on cellular signaling pathways. This can result in anti-inflammatory, antidepressant, and neuroprotective effects.

Comparison with Similar Compounds

8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol is unique due to its selective inhibition of PDE-4. Similar compounds include:

    Rolipram: Another PDE-4 inhibitor with similar therapeutic applications.

    Cilomilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Roflumilast: A PDE-4 inhibitor with anti-inflammatory properties used in the treatment of COPD. The uniqueness of this compound lies in its specific chemical structure, which confers distinct pharmacological properties compared to other PDE-4 inhibitors.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-9(2)11-8-15-19-12(11)16-13(17-14(19)20)21-10-4-6-18(3)7-5-10/h8-10H,4-7H2,1-3H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMMQWYOYDHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(NC(=O)N2N=C1)OC3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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